molecular formula C19H23N7O B2480115 N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 946348-38-5

N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine

Cat. No.: B2480115
CAS No.: 946348-38-5
M. Wt: 365.441
InChI Key: GSCYDXVAHRIDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine: is a complex organic compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a morpholinoethyl group and a p-tolyl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors, such as 2,4-diaminopyrimidine and glyoxal.

    Introduction of the morpholinoethyl group: This step involves the reaction of the pteridine core with 2-chloroethylmorpholine under basic conditions.

    Attachment of the p-tolyl group: The final step includes the reaction of the intermediate with p-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pteridine core, potentially converting it to dihydropteridine derivatives.

    Substitution: The morpholinoethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

    Oxidation: p-Tolyl aldehyde or p-tolyl carboxylic acid.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its photophysical properties.

Biology:

  • Potential use as a fluorescent probe for biological imaging.
  • Investigated for its interactions with biomolecules like DNA and proteins.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Studied for its antimicrobial properties.

Industry:

  • Potential applications in the development of new materials with unique electronic properties.
  • Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Targeting DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Inhibiting Enzymes: Binding to active sites of enzymes, inhibiting their activity.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

  • N2-(2-morpholinoethyl)-N4-(phenyl)pteridine-2,4-diamine
  • N2-(2-piperidinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine
  • N2-(2-morpholinoethyl)-N4-(m-tolyl)pteridine-2,4-diamine

Uniqueness:

  • The presence of the p-tolyl group provides unique electronic and steric properties.
  • The morpholinoethyl group enhances solubility and bioavailability.
  • The combination of these groups in the pteridine core makes it a versatile compound for various applications.

Biological Activity

N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its unique structural components that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pteridine core with a morpholinoethyl group and a p-tolyl group. The presence of these functional groups enhances its solubility and bioavailability, making it a candidate for various biological applications.

Property Description
IUPAC Name 4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Molecular Formula C19H23N7O
CAS Number 946348-38-5

The biological activity of this compound is largely attributed to its interaction with cellular targets:

1. DNA Intercalation:
The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is crucial for its anticancer properties.

2. Enzyme Inhibition:
It has been observed to bind to active sites of specific enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer treatment where enzyme regulation is critical.

3. Induction of Apoptosis:
Research indicates that this compound can trigger programmed cell death in cancer cells through various signaling pathways, contributing to its potential as an anticancer agent.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

Case Study 1: Anticancer Activity
A study demonstrated that derivatives of pteridine compounds, including this compound, exhibited significant antiproliferative effects against various cancer cell lines. The compound showed an IC50 value of approximately 0.047 μM against focal adhesion kinase (FAK), indicating potent activity in inhibiting tumor growth .

Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was found to effectively inhibit specific kinases involved in cancer progression. The binding affinity was evaluated through molecular docking studies, which suggested strong interactions with target enzymes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Name Key Features Biological Activity
N2-(2-morpholinoethyl)-N4-(phenyl)pteridine-2,4-diamineLacks p-tolyl group; different electronic propertiesModerate anticancer activity
N2-(2-piperidinoethyl)-N4-(p-tolyl)pteridine-2,4-diaminePiperidino group instead of morpholino groupEnhanced solubility but lower bioactivity
N2-(2-morpholinoethyl)-N4-(m-tolyl)pteridine-2,4-diaminem-Tolyl group alters steric propertiesVaries in enzyme inhibition compared to p-tolyl variant

Properties

IUPAC Name

4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-27-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCYDXVAHRIDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.